
Tris(2,4,6-trifluorophenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,4,6-trifluorophenyl)borane is a metal-free catalyst known for its extensive applications in hydroboration reactions. This compound has demonstrated efficiency in the hydroboration of various unsaturated reagents, including alkynes, aldehydes, and imines. Its ability to function under ambient conditions with low catalyst loading makes it a valuable tool for organic chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trifluorophenyl)borane typically involves the reaction of boron trichloride with 2,4,6-trifluorophenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The use of boron trichloride and 2,4,6-trifluorophenyl lithium remains the core of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,4,6-trifluorophenyl)borane primarily undergoes hydroboration reactions. It is effective in the 1,2-hydroboration of unsaturated reagents such as alkynes, aldehydes, and imines .
Common Reagents and Conditions:
Major Products:
Alkynes: Vinyl boranes
Aldehydes: Borylated alcohols
Imines: Borylated amines
Aplicaciones Científicas De Investigación
Tris(2,4,6-trifluorophenyl)borane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which tris(2,4,6-trifluorophenyl)borane exerts its effects involves the activation of boron-hydrogen bonds, facilitating the addition of boron to unsaturated carbon bonds. This process is highly efficient and selective, often proceeding with syn-hydroboration . The compound’s Lewis acidic nature plays a crucial role in its catalytic activity .
Comparación Con Compuestos Similares
- Tris(3,5-bis(trifluoromethyl)phenyl)borane
- Piers’ borane (HB(C6F5)2)
- Tris(pentafluorophenyl)borane
Comparison: Tris(2,4,6-trifluorophenyl)borane stands out due to its ability to catalyze hydroboration reactions under ambient conditions with low catalyst loading. Its metal-free nature is a significant advantage over traditional transition-metal catalysts like rhodium, palladium, and platinum . Additionally, it offers a broader substrate scope compared to some of its analogs .
Propiedades
Fórmula molecular |
C18H6BF9 |
|---|---|
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
tris(2,4,6-trifluorophenyl)borane |
InChI |
InChI=1S/C18H6BF9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6H |
Clave InChI |
HPKBFHDRGPIYAG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1F)F)F)(C2=C(C=C(C=C2F)F)F)C3=C(C=C(C=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


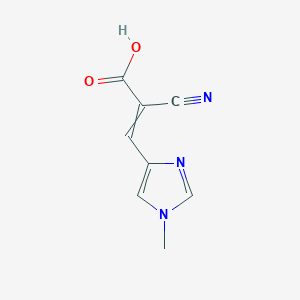
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
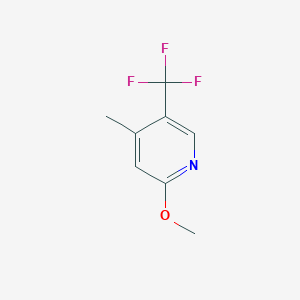
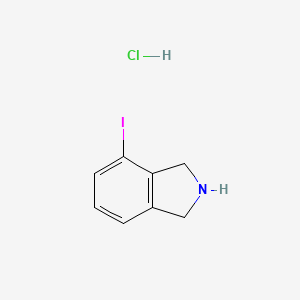
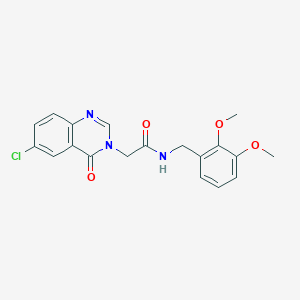


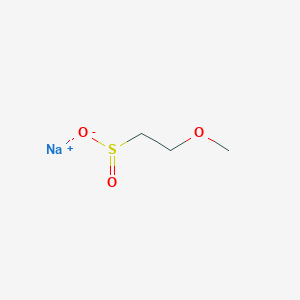
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)
![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503246.png)

![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
